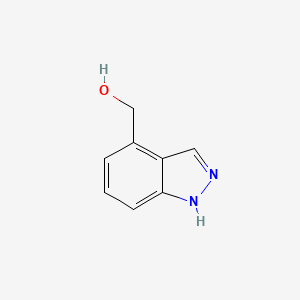

(1H-Indazol-4-YL)methanol

CAS No.: 709608-85-5

Cat. No.: VC2274196

Molecular Formula: C8H8N2O

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 709608-85-5 |

|---|---|

| Molecular Formula | C8H8N2O |

| Molecular Weight | 148.16 g/mol |

| IUPAC Name | 1H-indazol-4-ylmethanol |

| Standard InChI | InChI=1S/C8H8N2O/c11-5-6-2-1-3-8-7(6)4-9-10-8/h1-4,11H,5H2,(H,9,10) |

| Standard InChI Key | LOOWJTAKSUNLSR-UHFFFAOYSA-N |

| SMILES | C1=CC(=C2C=NNC2=C1)CO |

| Canonical SMILES | C1=CC(=C2C=NNC2=C1)CO |

Introduction

Physical and Chemical Properties

(1H-Indazol-4-YL)methanol possesses distinct physical and chemical properties that determine its behavior in various chemical reactions and biological systems. Understanding these properties is essential for researchers working with this compound in laboratory settings.

Basic Identification Parameters

The compound is uniquely identified by its Chemical Abstracts Service (CAS) number and molecular characteristics as detailed in Table 1.

Table 1: Identification Parameters of (1H-Indazol-4-YL)methanol

| Parameter | Value |

|---|---|

| CAS Number | 709608-85-5 |

| Molecular Formula | C8H8N2O |

| Molecular Weight | 148.16 g/mol |

| IUPAC Name | (1H-indazol-4-yl)methanol |

| Common Synonyms | 1H-Indazole-4-methanol, 4-Hydroxymethyl-1H-indazole |

| InChI | InChI=1/C8H8N2O/c11-5-6-2-1-3-8-7(6)4-9-10-8/h1-4,11H,5H2,(H,9,10) |

Physicochemical Properties

The compound exhibits specific physicochemical properties that influence its stability, solubility, and reactivity in different environments, as summarized in Table 2.

Table 2: Physicochemical Properties of (1H-Indazol-4-YL)methanol

| Property | Value | Notes |

|---|---|---|

| Physical State | Solid | At standard conditions |

| Density | 1.360±0.06 g/cm³ | Predicted value |

| Boiling Point | 380.3±17.0 °C | Predicted value |

| Flash Point | 183.8 °C | Important for safety considerations |

| Vapor Pressure | 1.84×10⁻⁶ mmHg | At 25 °C |

| pKa | 13.92±0.40 | Predicted value |

| Refractive Index | 1.721 | Optical property |

| Recommended Storage | Sealed in dry container at room temperature | For maintaining compound stability |

Structural Characteristics

Molecular Structure

(1H-Indazol-4-YL)methanol features a bicyclic structure with an indazole core. The indazole moiety consists of a benzene ring fused to a pyrazole ring, creating a nitrogen-containing heterocycle. The compound's distinctive feature is the hydroxymethyl group (-CH₂OH) at the 4-position of the indazole scaffold.

The presence of the N-H bond in the pyrazole ring makes this compound an indazole with a secondary amine character. This structural characteristic contributes to the compound's ability to form hydrogen bonds and participate in various chemical transformations.

Structural Analysis and Comparison

The structural features of (1H-Indazol-4-YL)methanol can be better understood by comparing it with related compounds. One notable comparison is with (1-Methyl-1H-indazol-4-YL)methanol, which differs by the presence of a methyl group on one of the nitrogen atoms in the pyrazole ring.

The absence of the N-methyl group in (1H-Indazol-4-YL)methanol affects its hydrogen bonding capabilities and reactivity. Specifically, the NH group can serve as both a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets and influencing the compound's solubility profile in various solvents.

Comparison with Related Compounds

Structural Analogues

Comparing (1H-Indazol-4-YL)methanol with its structural analogues provides insights into the influence of specific structural modifications on physicochemical properties and potential biological activities.

Table 3: Comparison of (1H-Indazol-4-YL)methanol with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Potential Impact on Properties |

|---|---|---|---|---|

| (1H-Indazol-4-YL)methanol | C8H8N2O | 148.16 | Reference compound | - |

| (1-Methyl-1H-indazol-4-YL)methanol | C9H10N2O | 162.19 | N-methyl group at position 1 | Reduced hydrogen bond donation, increased lipophilicity |

| 4-Hydroxymethyl-benzimidazole | C8H8N2O | 148.16 | Benzimidazole core instead of indazole | Different electronic distribution, altered hydrogen bonding pattern |

| (1H-Indazol-5-YL)methanol | C8H8N2O | 148.16 | Hydroxymethyl group at position 5 | Different spatial arrangement, altered interaction with biological targets |

Functional Group Variations

The hydroxymethyl group in (1H-Indazol-4-YL)methanol can be modified to create various derivatives with potentially enhanced properties for specific applications. Common functional group transformations include:

-

Esterification to improve lipophilicity and membrane permeability

-

Etherification to provide protection and modulate solubility

-

Oxidation to create aldehyde or carboxylic acid derivatives

-

Halogenation to facilitate subsequent coupling reactions

Analytical Methods for Characterization

Spectroscopic Analysis

Various spectroscopic techniques can be employed for the characterization and structural confirmation of (1H-Indazol-4-YL)methanol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR for proton environments and coupling patterns

-

¹³C NMR for carbon framework confirmation

-

2D techniques (COSY, HSQC, HMBC) for detailed structural elucidation

-

-

Infrared (IR) Spectroscopy

-

Identification of functional groups, particularly the OH stretching of the hydroxymethyl group

-

Confirmation of the NH group in the indazole core

-

-

Mass Spectrometry

-

Molecular weight confirmation

-

Fragmentation pattern analysis for structural verification

-

Chromatographic Methods

Chromatographic techniques are essential for purity assessment and separation of (1H-Indazol-4-YL)methanol:

-

High-Performance Liquid Chromatography (HPLC)

-

Purity determination

-

Separation from structural isomers or synthetic by-products

-

-

Thin-Layer Chromatography (TLC)

-

Reaction monitoring

-

Preliminary purity assessment

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume